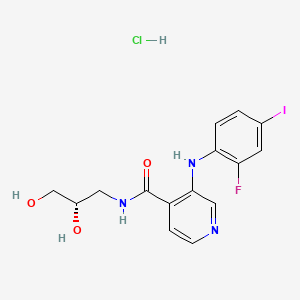

Pimasertib Hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1236361-78-6 |

|---|---|

Molecular Formula |

C15H16ClFIN3O3 |

Molecular Weight |

467.66 g/mol |

IUPAC Name |

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C15H15FIN3O3.ClH/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21;/h1-5,7,10,20-22H,6,8H2,(H,19,23);1H/t10-;/m0./s1 |

InChI Key |

HIEXZUXKTABHCP-PPHPATTJSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O.Cl |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Pimasertib Hydrochloride: A Technical Guide to its Mechanism of Action in RAS-Mutated Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimasertib (MSC1936369B/AS703026) is a potent, selective, and orally bioavailable small-molecule inhibitor of the mitogen-activated protein kinase kinase (MEK) 1 and 2 enzymes. As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a key therapeutic target in cancers characterized by aberrant activation of this cascade, frequently driven by mutations in the RAS gene family (KRAS, NRAS, and HRAS). This technical guide provides an in-depth overview of the mechanism of action of pimasertib in RAS-mutated cancers, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core biological pathways and experimental workflows.

Introduction: The RAS/RAF/MEK/ERK Pathway in Cancer

The RAS/RAF/MEK/ERK pathway is a highly conserved signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and migration. In normal physiology, this pathway is tightly controlled and activated by extracellular signals such as growth factors. However, in a significant proportion of human cancers, mutations in key components of this pathway, most notably the RAS genes, lead to its constitutive activation, driving uncontrolled cell growth and tumor progression.

Mutations in RAS genes are among the most common oncogenic drivers in human cancers, present in approximately 30% of all tumors. These mutations lock the RAS protein in a GTP-bound, active state, leading to persistent downstream signaling through its effector pathways, primarily the RAF/MEK/ERK cascade.

Mechanism of Action of Pimasertib

Pimasertib is an allosteric inhibitor of MEK1 and MEK2. It does not compete with ATP for the kinase domain but instead binds to a pocket adjacent to the ATP-binding site. This binding event locks MEK in an inactive conformation, preventing its phosphorylation and activation by RAF kinases. Consequently, pimasertib effectively blocks the phosphorylation and activation of ERK1 and ERK2, the sole substrates of MEK. The inhibition of ERK phosphorylation leads to the downregulation of downstream signaling, resulting in reduced cell proliferation and induction of apoptosis in cancer cells dependent on the RAS/RAF/MEK/ERK pathway for their survival.

Preclinical Activity of Pimasertib in RAS-Mutated Cancer Models

In Vitro Potency and Selectivity

Pimasertib has demonstrated potent anti-proliferative activity in a variety of cancer cell lines harboring RAS mutations. The half-maximal inhibitory concentration (IC50) for cell growth inhibition is a key metric for evaluating the potency of a compound.

| Cell Line | Cancer Type | RAS Mutation | Other Relevant Mutations | Pimasertib IC50 (µM) | Citation |

| HCT15 | Colorectal Cancer | KRAS | PIK3CA | Pimasertib-resistant | [1] |

| H1975 | Lung Adenocarcinoma | EGFR | PIK3CA | Pimasertib-resistant | [1] |

| MCAS | Ovarian Mucinous Carcinoma | KRAS | PIK3CA | 1.0 - >20 | [2] |

| OAW42 | Ovarian Mucinous Carcinoma | None | None | >20 | [2] |

Note: Pimasertib-sensitive cell lines were defined as having an IC50 for cell growth inhibition of 0.001 µM.[1]

In Vivo Antitumor Activity

In vivo studies using xenograft models have demonstrated the antitumor efficacy of pimasertib in RAS-mutated cancers. These studies typically involve the subcutaneous implantation of human cancer cells into immunocompromised mice, followed by treatment with the investigational agent.

In nude mice with established subcutaneous tumor xenografts of pimasertib-resistant human colon carcinoma (HCT15) and lung adenocarcinoma (H1975), combination therapy of pimasertib with a dual PI3K/mTOR inhibitor (BEZ235) or sorafenib resulted in significant delays in tumor growth and increased survival compared to single-agent treatments.[1]

Clinical Evaluation of Pimasertib in RAS-Mutated Cancers

A notable clinical investigation of pimasertib was a Phase II, randomized, controlled trial (NCT01693068) in patients with unresectable NRAS-mutated cutaneous melanoma.[3][4] This study compared the efficacy and safety of pimasertib with dacarbazine (DTIC), a standard-of-care chemotherapy.

| Parameter | Pimasertib (n=130) | Dacarbazine (n=64) | Hazard Ratio (95% CI) | p-value | Citation |

| Median Progression-Free Survival (PFS) | 13 weeks | 7 weeks | 0.59 (0.42–0.83) | 0.0022 | [3][4] |

| Objective Response Rate (ORR) | 27% | 14% | Odds Ratio: 2.24 (1.00–4.98) | 0.0453 | [3][4] |

| Median Overall Survival (OS) | 9 months | 11 months | 0.89 (0.61–1.30) | Not Significant | [3][4] |

Note: 64% of patients in the dacarbazine arm crossed over to receive pimasertib upon disease progression.[3][4]

The most common treatment-emergent adverse events (TEAEs) for pimasertib included diarrhea (82%) and increased blood creatine phosphokinase (68%).[4]

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is a standard method to assess the effect of a compound on cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of pimasertib in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a duration that allows for multiple cell doublings (typically 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the absorbance values against the log of the pimasertib concentration to generate a dose-response curve and calculate the IC50 value.

Western Blotting for ERK Phosphorylation

This protocol is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK to assess the inhibitory activity of pimasertib on the MEK/ERK pathway.

Methodology:

-

Cell Treatment and Lysis: Treat cultured cancer cells with pimasertib at various concentrations for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the total protein concentration of each lysate using a suitable method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 Thr202/Tyr204) or total ERK1/2. Typical antibody dilutions range from 1:1000 to 1:10,000. Incubation is often performed overnight at 4°C.[5][6]

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG).

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of p-ERK and total ERK.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the antitumor activity of pimasertib in a mouse model.

Methodology:

-

Cell Culture and Implantation: Culture human RAS-mutated cancer cells and implant a specific number of cells (e.g., 1-10 million) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer pimasertib orally at a predetermined dose and schedule (e.g., daily or twice daily). The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the antitumor efficacy of pimasertib.

Mechanisms of Resistance to Pimasertib

Despite the initial efficacy of MEK inhibitors like pimasertib, the development of resistance is a significant clinical challenge. Resistance can be intrinsic (pre-existing) or acquired (develops during treatment).

Key Mechanisms of Resistance:

-

Reactivation of the MAPK Pathway: This can occur through various mechanisms, including:

-

Upstream signaling reactivation: Increased signaling from receptor tyrosine kinases (RTKs) can bypass MEK inhibition and reactivate the pathway.[7]

-

Mutations in downstream components: Although less common, mutations in ERK could potentially confer resistance.

-

-

Activation of Parallel Signaling Pathways: Cancer cells can adapt to MEK inhibition by upregulating alternative survival pathways, such as the PI3K/AKT/mTOR pathway.[1] This is a common mechanism of resistance to targeted therapies and often provides a rationale for combination treatments.

-

Alterations in Drug Efflux or Metabolism: Changes in the expression or activity of drug transporters can reduce the intracellular concentration of pimasertib.

Conclusion

Pimasertib is a potent and selective MEK1/2 inhibitor that has demonstrated significant antitumor activity in preclinical and clinical studies of RAS-mutated cancers. Its mechanism of action, centered on the inhibition of the constitutively active RAS/RAF/MEK/ERK pathway, provides a strong rationale for its use in this patient population. While clinical activity has been observed, particularly in NRAS-mutated melanoma, the development of resistance remains a key challenge. Future research will likely focus on rational combination strategies to overcome resistance and enhance the therapeutic benefit of pimasertib and other MEK inhibitors in the treatment of RAS-driven malignancies.

References

- 1. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pimasertib Versus Dacarbazine in Patients With Unresectable NRAS-Mutated Cutaneous Melanoma: Phase II, Randomized, Controlled Trial with Crossover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pimasertib Versus Dacarbazine in Patients With Unresectable NRAS-Mutated Cutaneous Melanoma: Phase II, Randomized, Controlled Trial with Crossover - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. researchgate.net [researchgate.net]

Pimasertib Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimasertib (MSC1936369B/AS703026), an orally bioavailable small-molecule inhibitor, has demonstrated significant potential in oncology by selectively targeting mitogen-activated protein kinase kinases 1 and 2 (MEK1/2).[1][2] As crucial components of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are frequently dysregulated in various human cancers, making them a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Pimasertib Hydrochloride. It includes detailed experimental protocols, quantitative data on its biological activity and pharmacokinetics, and visualizations of its signaling pathway and experimental workflows to support researchers and professionals in the field of drug development.

Discovery and Development

Pimasertib was initially developed by Merck KGaA and has been the subject of numerous preclinical and clinical investigations.[2][3] The compound was identified as a potent and selective, ATP non-competitive allosteric inhibitor of MEK1/2.[4][5] Its development has been driven by the therapeutic rationale that inhibiting the MEK/ERK pathway can effectively block the proliferation of cancer cells that harbor activating mutations in upstream components of this cascade, such as BRAF and NRAS.[2] Pimasertib has been evaluated in over 10 Phase 1 and 2 clinical trials, involving approximately 900 patients with various tumor types.[3] In 2021, Day One Biopharmaceuticals entered into a global licensing agreement with Merck KGaA to further develop and commercialize Pimasertib.[3]

Mechanism of Action

Pimasertib selectively binds to and inhibits the activity of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases.[1] This inhibition prevents the phosphorylation and subsequent activation of their downstream substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). By blocking this critical step in the RAS/RAF/MEK/ERK signaling cascade, Pimasertib effectively halts the transduction of pro-proliferative signals to the nucleus, leading to an inhibition of growth factor-mediated cell signaling and tumor cell proliferation.[1]

Signaling Pathway

The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Pimasertib.

Caption: The RAS/RAF/MEK/ERK signaling pathway and Pimasertib's point of inhibition.

Chemical Synthesis Pathway

This compound is a secondary carboxamide. Its synthesis involves the formal condensation of the carboxy group of 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid with the amino group of (2S)-3-aminopropane-1,2-diol.[6] The following represents a plausible synthetic route based on available chemical information.

A detailed, step-by-step synthesis protocol from a primary literature source dedicated to Pimasertib's synthesis is not publicly available. However, the synthesis of the key intermediates is described. 3-amino-1,2-propanediol can be synthesized by reacting 3-chloro-1,2-propanediol with ammonia in an alkaline environment.[7] The synthesis of substituted pyridine carboxylic acids can be achieved through various multi-component reactions.[8][9] The final step would involve a standard amide coupling reaction between the carboxylic acid and the amine.

Quantitative Data

In Vitro Potency

Pimasertib has demonstrated potent inhibition of cell proliferation across a range of cancer cell lines, with IC50 values typically in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| INA-6 | Multiple Myeloma | 10 | [4] |

| U266 | Multiple Myeloma | 5 | [4] |

| H929 | Multiple Myeloma | 200 | [4] |

| Pimasertib-sensitive | Lung and Colorectal Cancer | 1 | [10] |

| RPMI-7951 | Melanoma | Synergistic with PLX4032 | [4] |

| OAW42 | Ovarian Carcinoma | >20,000 | [11] |

Pharmacokinetic Properties

Pharmacokinetic data for Pimasertib has been established in human clinical trials.

| Parameter | Value | Study Population | Reference |

| Time to Maximum Concentration (Tmax) | 1.5 hours (median) | Patients with advanced solid tumors (NCT00982865) | |

| Apparent Terminal Half-life (t½) | 5 hours | Patients with advanced solid tumors (NCT00982865) | |

| Total Body Clearance (CL) | 45.7 L/h (geometric mean) | Male cancer patients (NCT01713036) | [12] |

| Volume of Distribution (Vz) | 229 L (geometric mean) | Male cancer patients (NCT01713036) | [12] |

| Absolute Bioavailability | 73% | Male cancer patients (NCT01713036) | [12] |

Clinical Trial Outcomes

| Trial Identifier | Phase | Combination Agent | Key Findings | Reference |

| NCT00982865 | I | Monotherapy | Recommended Phase 2 Dose (RP2D) was 60 mg twice daily. Dose-limiting toxicities (DLTs) included skin rash/acneiform dermatitis and ocular events. | |

| NCT01378377 | I | Temsirolimus | Maximum Tolerated Dose (MTD) was 45 mg/day Pimasertib plus 25 mg/week Temsirolimus. The combination did not warrant further study due to overlapping toxicities. 17 of 26 patients had a best response of stable disease. | |

| Phase II | II | Dacarbazine | In patients with unresectable NRAS-mutated cutaneous melanoma, Pimasertib significantly improved Progression-Free Survival (PFS) compared to dacarbazine (median 13 vs 7 weeks). The Objective Response Rate (ORR) was also improved (27% vs 14%). | [9] |

Experimental Protocols

MEK1/2 Kinase Activity Assay (In Vitro)

This protocol describes a method to determine the in vitro inhibitory activity of Pimasertib against MEK1/2 kinases.

Materials:

-

Recombinant active MEK1-GST and inactive ERK2 (substrate)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM 2-mercaptoethanol, 0.15 mg/mL BSA)

-

Pimasertib (or other test inhibitors) dissolved in DMSO

-

ATP solution

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well plates

-

Multilabel plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of Pimasertib in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 96-well plate, add the diluted Pimasertib or vehicle control (DMSO in kinase buffer).

-

Add recombinant active MEK1-GST to each well at a final concentration of approximately 4 µg/mL.

-

Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of inactive ERK2 substrate (final concentration ~0.025 µg/µL) and ATP (final concentration ~10 µM) to each well.

-

Incubate the reaction plate at room temperature for 2 hours.

-

After the incubation, add an equal volume of Kinase-Glo® reagent to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each Pimasertib concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[13]

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of Pimasertib on the proliferation of cancer cells in culture.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pimasertib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom tissue culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of Pimasertib in complete medium.

-

Remove the medium from the wells and add 100 µL of the Pimasertib dilutions or vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete dissolution of the formazan.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.[4][14]

Preclinical and Clinical Development Workflow

The development of a MEK inhibitor like Pimasertib typically follows a structured workflow from preclinical discovery to clinical trials.

Caption: A generalized workflow for the preclinical and clinical development of a MEK inhibitor.

Conclusion

This compound is a potent and selective MEK1/2 inhibitor with a well-defined mechanism of action and favorable pharmacokinetic properties. Preclinical and clinical studies have demonstrated its antitumor activity in various cancer models and patient populations, particularly those with mutations in the RAS/RAF/MEK/ERK pathway. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed insights into the discovery, synthesis, and biological characterization of Pimasertib. Further research and clinical development will continue to delineate its full therapeutic potential, both as a monotherapy and in combination with other targeted agents.

References

- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. 2044808.fs1.hubspotusercontent-na1.net [2044808.fs1.hubspotusercontent-na1.net]

- 8. soc.chim.it [soc.chim.it]

- 9. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 10. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. In vitro MEK1 Kinase Assay [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

Chemical and physical properties of Pimasertib Hydrochloride for research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimasertib Hydrochloride (also known as AS-703026, MSC1936369B, and SAR 245509) is an orally bioavailable, potent, and highly selective, ATP non-competitive allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are dual-specificity threonine/tyrosine kinases that play a crucial role in the regulation of cell proliferation, differentiation, and survival.[2][3] Dysregulation of the RAS/RAF/MEK/ERK pathway is a frequent event in a variety of human cancers, making MEK an attractive target for therapeutic intervention.[2][4] Pimasertib has been investigated in numerous clinical trials for its potential as an antineoplastic agent.[3][5] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its use in research settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Pimasertib and its hydrochloride salt are presented in the table below. This information is critical for the proper handling, storage, and use of the compound in experimental settings.

| Property | Value | Reference |

| IUPAC Name | N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide;hydrochloride | [6] |

| Synonyms | AS-703026, MSC1936369B, SAR 245509, Pimasertib HCl | [1][2] |

| CAS Number | 1236361-78-6 (Hydrochloride); 1236699-92-5 (Free base) | [1][7] |

| Molecular Formula | C₁₅H₁₆ClFIN₃O₃ | [6][7] |

| Molecular Weight | 467.66 g/mol | [6][7] |

| Appearance | Solid | [8] |

| Solubility | DMSO: ≥ 100 mg/mL (231.91 mM); Water: Insoluble; Ethanol: Insoluble | [1][9] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [1][7] |

Mechanism of Action and Signaling Pathway

Pimasertib selectively binds to an allosteric site on MEK1 and MEK2, preventing their activation by upstream kinases such as RAF.[1] This, in turn, inhibits the phosphorylation and activation of the downstream effector proteins, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[2] The inhibition of ERK1/2 phosphorylation blocks the transmission of growth signals to the nucleus, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with a dysregulated RAS/RAF/MEK/ERK pathway.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound in a research setting.

In Vitro Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of Pimasertib.

Western Blot Analysis of ERK Phosphorylation

This protocol is designed to assess the inhibitory effect of Pimasertib on MEK1/2 activity by measuring the phosphorylation status of its downstream target, ERK.

a. Cell Lysis

-

Culture cancer cells (e.g., HCT116 colorectal cancer cells) to 70-80% confluency.

-

Treat cells with various concentrations of Pimasertib or vehicle (DMSO) for the desired time (e.g., 2 hours).

-

Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).[2]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay.

b. SDS-PAGE and Immunoblotting

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11]

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10][11]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[12]

-

Seed cells in 6-well plates and treat with Pimasertib or vehicle as described for the MTT assay.

-

After the desired incubation period, harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.[13]

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with Pimasertib as described above.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of Pimasertib in a mouse xenograft model of colorectal cancer.

a. Cell Implantation and Tumor Growth

-

Subcutaneously inject 2-5 x 10⁶ HCT116 or other suitable colorectal cancer cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Monitor the mice for tumor formation.

-

Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[3][15]

b. Drug Administration and Monitoring

-

When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.

-

Administer Pimasertib or vehicle control to the mice. A common dosing schedule for MEK inhibitors is once or twice daily oral gavage.[16] The specific dose and schedule should be optimized based on preliminary studies.

-

Monitor tumor growth and the body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-ERK, immunohistochemistry).

Conclusion

This compound is a valuable research tool for investigating the role of the RAS/RAF/MEK/ERK signaling pathway in cancer and other diseases. The information and protocols provided in this technical guide are intended to assist researchers in designing and conducting well-controlled and informative experiments. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of MEK inhibition.

References

- 1. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]

- 2. researchgate.net [researchgate.net]

- 3. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]

- 6. EGFR, MEK, and ERK Phosphorylation. [bio-protocol.org]

- 7. tumorvolume.com [tumorvolume.com]

- 8. mesoscale.com [mesoscale.com]

- 9. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchhub.com [researchhub.com]

- 11. biotium.com [biotium.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. kumc.edu [kumc.edu]

- 15. researchgate.net [researchgate.net]

- 16. Selective Oral MEK1/2 Inhibitor Pimasertib: A Phase I Trial in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pimasertib Hydrochloride: A Technical Guide to its Effects on Downstream ERK Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimasertib hydrochloride is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling cascade.[1] Dysregulation of this pathway is a frequent event in human cancers, making it a critical target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of Pimasertib, with a specific focus on its effects on the downstream phosphorylation of extracellular signal-regulated kinase (ERK). This document details experimental protocols for assessing ERK phosphorylation, presents quantitative data on Pimasertib's inhibitory activity, and includes visualizations of the relevant signaling pathway and experimental workflows.

Introduction to the MAPK/ERK Signaling Pathway and Pimasertib's Mechanism of Action

The RAS/RAF/MEK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which leads to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF), which in turn phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. MEK1/2 are the only known activators of ERK1 and ERK2 (also known as p44/42 MAPK).[1] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus where it phosphorylates and regulates the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses.

Pimasertib is an allosteric inhibitor of MEK1 and MEK2.[3] By binding to a pocket adjacent to the ATP-binding site, it prevents the conformational changes required for MEK activation, thereby inhibiting the phosphorylation of its downstream target, ERK. This leads to a reduction in p-ERK levels and subsequent inhibition of the entire signaling cascade.

Caption: Pimasertib inhibits the MAPK/ERK pathway by targeting MEK1/2.

Quantitative Analysis of Pimasertib's Effect on ERK Phosphorylation

The inhibitory effect of Pimasertib on ERK phosphorylation has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability and the effective concentrations for p-ERK reduction are key parameters to assess its potency.

| Cell Line | Cancer Type | Assay Type | Parameter | Value | Reference |

| MCAS | Mucinous Ovarian Carcinoma | MTT Assay | IC50 (Cell Viability) | ~1.0 µM | [4] |

| JHOM-1 | Mucinous Ovarian Carcinoma | MTT Assay | IC50 (Cell Viability) | ~2.5 µM | [4] |

| OAW42 | Mucinous Ovarian Carcinoma | MTT Assay | IC50 (Cell Viability) | >20 µM | [4][5] |

| RMUG-S | Mucinous Ovarian Carcinoma | MTT Assay | IC50 (Cell Viability) | ~1.5 µM | [4] |

| JHOM-2B | Mucinous Ovarian Carcinoma | MTT Assay | IC50 (Cell Viability) | ~2.0 µM | [4] |

| OMC3 | Mucinous Ovarian Carcinoma | MTT Assay | IC50 (Cell Viability) | ~2.5 µM | [4] |

| MCAS | Mucinous Ovarian Carcinoma | Western Blot | p-ERK Inhibition | 30–300 nM | [4] |

| OAW42 | Mucinous Ovarian Carcinoma | Western Blot | p-ERK Inhibition | 30–300 nM | [4] |

| Multiple Solid Tumors | Clinical Trial | Pharmacodynamics | p-ERK Inhibition | Substantial reduction at ≥ 28 mg/day | [6] |

| Pimasertib-sensitive | Lung and Colon Cancer | Cell Growth Assay | IC50 (Cell Growth) | 0.001 µM | [7] |

Experimental Protocols for Assessing ERK Phosphorylation

The following are detailed protocols for the detection and quantification of phosphorylated ERK in response to Pimasertib treatment.

Cell Culture and Pimasertib Treatment

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, chamber slides for immunofluorescence) at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

Starvation (Optional but Recommended): To reduce basal levels of p-ERK, serum-starve the cells for 4-12 hours prior to treatment by replacing the complete growth medium with a serum-free medium.[1]

-

Pimasertib Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a serum-free or complete medium to the desired final concentrations.

-

Incubation: Remove the medium from the cells and add the Pimasertib-containing medium. Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (medium with the same concentration of DMSO without Pimasertib).

Western Blotting for p-ERK Detection

This protocol is a synthesis of standard Western blotting procedures adapted for p-ERK analysis.

-

Cell Lysis:

-

After treatment, place the culture dish on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). A typical lysis buffer composition is 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.[8]

-

Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Agitate the lysate for 30 minutes at 4°C.

-

Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Sample Preparation:

-

To the desired amount of protein (typically 20-30 µg), add an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load the samples onto a polyacrylamide gel (e.g., 10% or 12%) and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C with gentle shaking. A typical antibody dilution is 1:1000 to 1:10,000 in 5% BSA in TBST.[1][9]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1-2 hours at room temperature. A typical dilution is 1:5000 to 1:10,000 in 5% milk in TBST.[1]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing for Total ERK:

-

To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody for total ERK.

-

Incubate the membrane in a stripping buffer (e.g., containing glycine and SDS, pH 2.2) for 15-30 minutes.[10]

-

Wash the membrane thoroughly with TBST.

-

Repeat the blocking and immunoblotting steps with a primary antibody for total ERK1/2.

-

Caption: Workflow for analyzing p-ERK levels via Western blotting.

Immunofluorescence for p-ERK Detection

This protocol outlines the general steps for visualizing p-ERK within cells.

-

Cell Culture and Treatment: Grow and treat cells with Pimasertib on sterile coverslips or in chamber slides as described in section 3.1.

-

Fixation:

-

After treatment, wash the cells once with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[11]

-

-

Permeabilization:

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.[11]

-

-

Blocking:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the cells with the primary antibody for p-ERK (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in the blocking buffer overnight at 4°C in a humidified chamber. A typical dilution is 1:200 to 1:400.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in the blocking buffer for 1-2 hours at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the fluorescent signal using a confocal or fluorescence microscope. The intensity and localization of the p-ERK signal can be quantified using appropriate image analysis software.

-

Caption: How Pimasertib leads to downstream effects.

Conclusion

This compound effectively inhibits the MAPK/ERK signaling pathway by targeting MEK1 and MEK2, leading to a significant reduction in the phosphorylation of ERK. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Pimasertib and other MEK inhibitors. The provided visualizations offer a clear understanding of the signaling pathway, experimental procedures, and the logical flow of Pimasertib's mechanism of action. Further research to establish a broader panel of p-ERK inhibition IC50 values across various cancer cell lines will continue to refine our understanding of Pimasertib's potency and potential clinical applications.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and pimasertib) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Western blot analysis for p-p38 and p-ERK in cell culture [bio-protocol.org]

- 11. protocols.io [protocols.io]

Methodological & Application

Application Notes and Protocols for Measuring p-ERK Levels Following Pimasertib Hydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the measurement of phosphorylated Extracellular Signal-Regulated Kinase (p-ERK) levels in cell lysates using Western blot analysis following treatment with Pimasertib Hydrochloride. Pimasertib is a selective inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway.[1][2] Accurate determination of p-ERK levels is a critical pharmacodynamic biomarker for assessing the efficacy of MEK inhibitors like Pimasertib. This protocol covers cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, immunoblotting, and data analysis.

Introduction

The Ras/Raf/MEK/ERK signaling cascade is a pivotal pathway that regulates cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2][3] this compound is a potent and selective, orally bioavailable small molecule inhibitor of MEK1 and MEK2 (MEK1/2).[1][4] By inhibiting MEK1/2, Pimasertib prevents the phosphorylation and subsequent activation of ERK1 and ERK2 (p44/42 MAPK).[4][5]

Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a complex mixture, such as a cell lysate.[6] To assess the activity of the MAPK/ERK pathway and the efficacy of a MEK inhibitor like Pimasertib, it is essential to measure the levels of phosphorylated ERK (p-ERK). The ratio of p-ERK to total ERK is a reliable indicator of pathway inhibition.[7] This application note provides a comprehensive, step-by-step Western blot protocol optimized for the detection and quantification of p-ERK following Pimasertib treatment.

Signaling Pathway and Drug Mechanism of Action

Pimasertib is an allosteric inhibitor of MEK1/2, meaning it binds to a site distinct from the ATP-binding pocket. This inhibition prevents MEK1/2 from phosphorylating its only known substrates, ERK1 and ERK2, at threonine 202 and tyrosine 204.[8] This blockage of ERK phosphorylation leads to the downregulation of downstream signaling, thereby inhibiting tumor cell proliferation and survival.

Experimental Protocols

This section details the step-by-step methodology for performing a Western blot to measure p-ERK levels.

Materials and Reagents

| Reagent/Material | Recommended Source/Composition |

| Cell Lysis Buffer (RIPA) | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[1] |

| Protease Inhibitor Cocktail | Commercially available cocktail (e.g., Sigma-Aldrich, Thermo Fisher Scientific). |

| Phosphatase Inhibitor Cocktail | Commercially available cocktail (e.g., Sigma-Aldrich, Thermo Fisher Scientific). |

| Protein Assay Reagent | BCA Protein Assay Kit (e.g., Thermo Fisher Scientific). |

| SDS-PAGE Gels | 10% or 12% polyacrylamide gels. |

| Transfer Buffer | 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3. |

| Wash Buffer (TBST) | 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6.[9] |

| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST. |

| Primary Antibodies | Anti-phospho-ERK1/2 (Thr202/Tyr204) and Anti-total-ERK1/2. |

| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG. |

| Stripping Buffer (Mild) | 1.5% Glycine, 0.1% SDS, 1% Tween 20, pH 2.2.[2][10] |

| Detection Reagent | Enhanced Chemiluminescence (ECL) substrate. |

| Membrane | Polyvinylidene difluoride (PVDF) membrane (0.45 µm). |

Experimental Workflow

Step-by-Step Protocol

-

Cell Culture and Treatment:

-

Culture cells to approximately 80% confluency.

-

Serum-starve the cells for 4-12 hours prior to treatment to reduce basal p-ERK levels.[11]

-

Treat cells with varying concentrations of this compound or vehicle control for the desired time course.

-

-

Cell Lysis and Protein Extraction:

-

Place the culture dish on ice and wash the cells twice with ice-cold PBS.[12]

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new tube and store at -80°C or proceed to the next step.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Calculate the volume of lysate required to load 20-40 µg of total protein per well.[8]

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein into the wells of a 10% or 12% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.[11]

-

Transfer the separated proteins to a PVDF membrane. A wet transfer system is recommended for optimal transfer of phosphorylated proteins.

-

-

Immunoblotting for p-ERK:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6]

-

Incubate the membrane with the primary antibody against p-ERK (e.g., rabbit anti-p-ERK1/2) diluted in 5% BSA in TBST. A common starting dilution is 1:1000.[8] Incubate overnight at 4°C with gentle shaking.

-

Wash the membrane three times for 5-10 minutes each with TBST.[11]

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST (a common dilution is 1:2000 to 1:5000) for 1 hour at room temperature.[6][8]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Immunoblotting for Total ERK:

-

After detecting p-ERK, the membrane can be stripped to probe for total ERK.

-

Wash the membrane in TBST.

-

Incubate the membrane in a mild stripping buffer for 10-20 minutes at room temperature.

-

Wash the membrane extensively with TBST (at least 3-4 times for 5 minutes each).

-

Block the membrane again with 5% non-fat dry milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against total ERK diluted in 5% non-fat dry milk in TBST (a common starting dilution is 1:1000) overnight at 4°C.[8]

-

Repeat the washing, secondary antibody incubation, and detection steps as described for p-ERK.

-

Data Presentation and Analysis

The intensity of the bands corresponding to p-ERK and total ERK should be quantified using densitometry software (e.g., ImageJ). The ratio of the p-ERK signal to the total ERK signal is then calculated for each sample. This normalization accounts for any variations in protein loading. The results can be presented in a table for clear comparison between different treatment conditions.

| Treatment Group | Pimasertib Conc. (nM) | p-ERK Band Intensity | Total ERK Band Intensity | p-ERK / Total ERK Ratio |

| Vehicle Control | 0 | Value | Value | Value |

| Pimasertib | 10 | Value | Value | Value |

| Pimasertib | 100 | Value | Value | Value |

| Pimasertib | 1000 | Value | Value | Value |

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak p-ERK signal | Inactive p-ERK antibody; Insufficient protein loading; Inefficient transfer. | Use a fresh antibody aliquot; Increase protein load; Optimize transfer conditions. |

| High background | Insufficient blocking; Insufficient washing; Antibody concentration too high. | Increase blocking time; Increase wash duration/frequency; Optimize antibody dilution. |

| Multiple non-specific bands | Antibody cross-reactivity; Protein degradation. | Use a more specific antibody; Ensure protease inhibitors are fresh and used at the correct concentration. |

| Signal for total ERK is also decreased after stripping | Harsh stripping conditions leading to protein loss. | Use a milder stripping buffer or reduce stripping time; Run parallel gels for p-ERK and total ERK. |

Conclusion

This application note provides a detailed and robust protocol for the Western blot analysis of p-ERK levels in response to this compound treatment. By following these guidelines, researchers can obtain reliable and reproducible data to assess the pharmacodynamic effects of MEK inhibitors on the MAPK/ERK signaling pathway. Careful attention to detail, particularly in sample preparation and antibody selection, is crucial for the success of this assay.

References

- 1. Buffers and stock solutions for western blot | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. bio-rad.com [bio-rad.com]

- 4. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TBST - Wikipedia [en.wikipedia.org]

- 10. stjohnslabs.com [stjohnslabs.com]

- 11. old.57357.org [old.57357.org]

- 12. nsjbio.com [nsjbio.com]

Application Notes and Protocols for Pimasertib Hydrochloride in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Pimasertib (AS703026), a selective MEK1/2 inhibitor, in various mouse models of cancer. The following protocols are based on established preclinical studies and are intended to guide researchers in designing their own in vivo experiments.

Mechanism of Action: The RAS/RAF/MEK/ERK Signaling Pathway

Pimasertib is an orally bioavailable, potent, and selective, ATP non-competitive small-molecule inhibitor of MEK1 and MEK2.[1] MEK1 and MEK2 are dual-specificity threonine/tyrosine kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently upregulated in a variety of cancers, leading to increased cell proliferation and survival. By inhibiting MEK1/2, Pimasertib blocks the phosphorylation and activation of ERK1/2, thereby inhibiting the downstream signaling cascade that promotes tumor growth.[2][3]

References

Application Notes and Protocols for Cell Viability Assay in Pimasertib Hydrochloride Sensitivity Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimasertib Hydrochloride (AS-703026, MSC1936369B) is a potent and highly selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (MEK1/2).[1][2][3][4][5] MEK1/2 are dual-specificity threonine/tyrosine kinases that are key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making MEK an attractive target for therapeutic intervention.[3] Pimasertib binds to an allosteric site on MEK1/2, preventing the activation of downstream effector proteins like ERK1/2, which in turn can inhibit tumor cell proliferation and induce apoptosis.[1][2][4]

These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound using two common cell viability assays: the MTT assay, which measures metabolic activity, and the Caspase-Glo® 3/7 Assay, which quantifies apoptosis.

Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival. Pimasertib acts by inhibiting MEK1/2, thereby blocking the downstream signaling to ERK and subsequent cellular responses.

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two primary methods for assessing cell viability in response to this compound treatment are presented below. The choice of assay can depend on the specific research question, with the MTT assay providing a measure of overall metabolic activity and the Caspase-Glo® 3/7 assay offering a more specific measurement of apoptosis induction.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[6][7][8] The amount of formazan produced is proportional to the number of viable cells.[6][9]

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[6][9]

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7][9]

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]

-

Mix thoroughly by pipetting up and down.

-

Incubate the plate for an additional 4 hours at 37°C or overnight in a humidified atmosphere to ensure complete solubilization of the formazan.[7]

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

-

Protocol 2: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[11][12] The assay provides a proluminescent substrate that is cleaved by active caspases 3/7, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[11][12]

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

White-walled 96-well plates suitable for luminescence measurements

-

Caspase-Glo® 3/7 Assay kit (e.g., from Promega)

-

Luminometer

Experimental Workflow:

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Procedure:

-

Cell Seeding:

-

Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with various concentrations of the compound and include appropriate controls (vehicle and no-treatment).

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

-

Caspase-Glo® 3/7 Assay:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[12]

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.[12]

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[12]

-

Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.[12]

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

Data Presentation

The results of the cell viability assays can be summarized in the following tables. The half-maximal inhibitory concentration (IC50) values should be calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Table 1: Cell Viability (MTT Assay) after this compound Treatment

| Cell Line | Treatment Duration (hours) | Pimasertib HCl Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |

| Cell Line A | 48 | 0 (Vehicle) | 100 ± 5.2 | |

| 0.01 | 92.1 ± 4.5 | |||

| 0.1 | 75.3 ± 6.1 | |||

| 1 | 51.2 ± 3.8 | |||

| 10 | 25.6 ± 2.9 | |||

| 100 | 10.1 ± 1.5 | |||

| Cell Line B | 48 | 0 (Vehicle) | 100 ± 6.8 | |

| 0.01 | 98.5 ± 5.9 | |||

| 0.1 | 88.2 ± 7.3 | |||

| 1 | 65.4 ± 4.2 | |||

| 10 | 40.1 ± 3.5 | |||

| 100 | 18.7 ± 2.1 |

Table 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay) after this compound Treatment

| Cell Line | Treatment Duration (hours) | Pimasertib HCl Concentration (µM) | Relative Luminescence Units (RLU) (Mean ± SD) | Fold Change vs. Vehicle |

| Cell Line A | 24 | 0 (Vehicle) | 1500 ± 120 | 1.0 |

| 0.1 | 2500 ± 210 | 1.7 | ||

| 1 | 7500 ± 650 | 5.0 | ||

| 10 | 15000 ± 1100 | 10.0 | ||

| Cell Line B | 24 | 0 (Vehicle) | 1200 ± 90 | 1.0 |

| 0.1 | 1800 ± 150 | 1.5 | ||

| 1 | 4800 ± 410 | 4.0 | ||

| 10 | 9600 ± 820 | 8.0 |

Conclusion

The provided protocols offer robust methods for determining the sensitivity of cancer cell lines to this compound. The MTT assay is a reliable method for assessing overall cell viability, while the Caspase-Glo® 3/7 assay provides specific insights into the induction of apoptosis. Consistent and well-documented experimental procedures, along with clear data presentation, are crucial for the accurate evaluation of the therapeutic potential of MEK inhibitors like this compound.

References

- 1. Pimasertib | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pimasertib - My Cancer Genome [mycancergenome.org]

- 3. Facebook [cancer.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 12. ulab360.com [ulab360.com]

Application Notes and Protocols: Synergistic Inhibition of Lymphoma Cell Lines with Pimasertib Hydrochloride and BTK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphomas are a group of hematological malignancies characterized by the abnormal proliferation of B-lymphocytes. Key survival pathways in these cancers often involve the B-cell receptor (BCR) and the mitogen-activated protein kinase (MAPK) signaling cascades. The Bruton's tyrosine kinase (BTK) is a critical component of the BCR pathway, and its inhibition has proven to be an effective therapeutic strategy.[1][2] Pimasertib hydrochloride is a potent and selective inhibitor of MEK1/2, key kinases in the MAPK pathway.[3] Preclinical studies have demonstrated a strong synergistic anti-tumor effect when combining Pimasertib with BTK inhibitors in various lymphoma cell lines, offering a promising therapeutic approach for aggressive lymphomas.[4][5]

These application notes provide a summary of the preclinical data and detailed protocols for evaluating the synergistic effects of Pimasertib and BTK inhibitors in lymphoma cell lines.

Data Presentation

The combination of Pimasertib with BTK inhibitors, such as Ibrutinib and Zanubrutinib, has shown significant synergy across a panel of lymphoma cell lines, particularly in Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL). The synergistic effect is quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Effects of Pimasertib and Ibrutinib in Lymphoma Cell Lines [5]

| Cell Line | Histology | Median Combination Index (CI) |

| OCI-Ly10 | ABC-DLBCL | 0.32 |

| TMD8 | ABC-DLBCL | 0.63 |

| DOHH2 | GCB-DLBCL | 0.66 |

| RCK8 | GCB-DLBCL | 0.87 |

| REC1 | MCL | 0.2 |

| JEKO1 | MCL | 0.2 |

Table 2: Synergistic Effects of Pimasertib and Zanubrutinib in Lymphoma Cell Lines

| Cell Line | Histology | Median Combination Index (CI) | 95% CI |

| OCI-Ly-10 | ABC DLBCL | 0.41 | 0.35-0.43 |

| SUDHL-2 | ABC DLBCL | 0.62 | 0.39-0.76 |

| TMD8 | ABC DLBCL | 0.71 | 0.62-0.81 |

| JEKO-1 | MCL | 0.11 | 0.09-0.17 |

| REC1 | MCL | 0.54 | 0.43-0.63 |

Signaling Pathways and Mechanism of Action

The synergistic effect of combining Pimasertib and a BTK inhibitor stems from the simultaneous blockade of two critical pro-survival signaling pathways in lymphoma cells.

Experimental Workflow

A general workflow for assessing the synergy between Pimasertib and a BTK inhibitor is outlined below.

Experimental Protocols

Cell Culture and Seeding

-

Cell Lines:

-

ABC-DLBCL: OCI-Ly10, TMD8

-

GCB-DLBCL: DOHH2, RCK8

-

MCL: REC1, JEKO1

-

-

Culture Medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Seeding Density: Seed cells in 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

Drug Preparation and Treatment

-

Stock Solutions: Prepare 10 mM stock solutions of this compound and the BTK inhibitor (e.g., Ibrutinib) in DMSO. Store at -20°C.

-

Drug Dilutions: On the day of the experiment, prepare serial dilutions of each drug in culture medium. For combination treatments, prepare a matrix of concentrations based on the IC50 values of the individual drugs.

-

Treatment: Add the drug solutions to the seeded cells. For single-agent controls, add the respective drug. For combination wells, add both drugs. Include a vehicle control (DMSO) at the highest concentration used.

Cell Viability Assay (MTT/MTS Assay)

This protocol is adapted for suspension lymphoma cells.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

-

Procedure:

-

After 48-72 hours of drug incubation, add 10-20 µL of MTT (5 mg/mL) or MTS solution to each well.

-

Incubate the plates for 2-4 hours at 37°C in a humidified incubator.

-

For the MTT assay, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

-

Procedure:

-

After drug treatment, harvest the cells by centrifugation (300 x g for 5 minutes).

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to assess the on-target effects of the inhibitors on their respective signaling pathways.

-

Procedure:

-

Cell Lysis: After drug treatment for the desired time (e.g., 24 hours), harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

Cleaved PARP

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Densitometric analysis can be performed to quantify the changes in protein expression levels relative to the loading control.

Conclusion

The combination of this compound and BTK inhibitors demonstrates significant synergistic anti-tumor activity in preclinical models of B-cell lymphomas. The provided protocols offer a framework for researchers to further investigate this promising therapeutic strategy. Careful optimization of experimental conditions for specific cell lines and drug concentrations is recommended to ensure robust and reproducible results.

References

- 1. Combination of the MEK inhibitor pimasertib with BTK or PI3K-delta inhibitors is active in preclinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medium.com [medium.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Synergistic Inhibition of Ovarian Cancer Cell Growth with Pimasertib Hydrochloride and PI3K Inhibitors: Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Ovarian cancer is a leading cause of gynecologic cancer-related mortality, often characterized by dysregulation of critical signaling pathways. The Ras/Raf/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways are frequently activated in ovarian cancer, contributing to cell proliferation, survival, and therapeutic resistance. Pimasertib Hydrochloride, a potent and selective MEK1/2 inhibitor, and various PI3K inhibitors are under investigation for their anti-tumor activities. This document outlines the synergistic effects of combining this compound with PI3K inhibitors in ovarian cancer cells and provides detailed protocols for assessing this synergy. Preclinical studies have demonstrated that dual inhibition of the MAPK and PI3K pathways can lead to enhanced anti-tumor effects, including synergistic inhibition of cell growth and induction of apoptosis in ovarian cancer cell lines.[1][2][3][4]

Introduction